N-butylharmine
Description
N-Butylharmine is a β-carboline alkaloid derivative characterized by a butyl group substitution at the nitrogen position of the harmine backbone. β-carbolines are naturally occurring or synthetic compounds known for diverse pharmacological activities, including MAO inhibition, antitumor, and antimicrobial effects . This article synthesizes data from related compounds to hypothesize its behavior and comparative advantages.
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
9-butyl-7-methoxy-1-methylpyrido[3,4-b]indole |
InChI |
InChI=1S/C17H20N2O/c1-4-5-10-19-16-11-13(20-3)6-7-14(16)15-8-9-18-12(2)17(15)19/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
ZTHNVHJIFDQKKE-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=CC(=C2)OC)C3=C1C(=NC=C3)C |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)OC)C3=C1C(=NC=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectral Data
N-Butylharmine’s structure would differ from methyl analogues in alkyl chain length, impacting lipophilicity and molecular interactions. Spectral data from N-methyl-benafine (¹H NMR: δ 2.35 ppm for N-CH₃; IR: 1650 cm⁻¹ for C=N stretch) suggest that this compound would exhibit:
- ¹H NMR : δ 0.90–1.50 ppm (butyl CH₂/CH₃ groups).
- IR : Similar C=N stretches but altered alkyl region (2800–3000 cm⁻¹).
Cytotoxicity and Antifungal Effects
N-Methyl-benafine exhibits moderate cytotoxicity (IC₅₀: 12–25 µM in HeLa cells) and antifungal activity against Candida albicans (MIC: 8 µg/mL) . However, excessive alkyl chain length could reduce solubility, offsetting gains.
Mechanistic Insights
Longer alkyl chains (e.g., butyl) in β-carbolines may enhance interaction with hydrophobic enzyme pockets (e.g., MAO-B or fungal lanosterol demethylase). For instance, N-methyl derivatives show weaker MAO inhibition than harmine (natural β-carboline), but butyl substitution could restore or exceed activity due to improved binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
